(2S)-1-bromo-2-methoxypropane
Description
(2S)-1-Bromo-2-methoxypropane is a chiral organobromine compound characterized by a propane backbone with a bromine atom at the first carbon and a methoxy group (-OCH₃) at the second carbon, which adopts the (S)-configuration at the stereogenic center. This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in stereoselective reactions where the spatial arrangement of substituents influences reaction pathways and product distributions. Its enantiomeric purity makes it valuable in pharmaceutical and agrochemical research for constructing chiral intermediates .
Properties
CAS No. |
1330783-27-1 |
|---|---|
Molecular Formula |
C4H9BrO |
Molecular Weight |
153.02 g/mol |
IUPAC Name |
(2S)-1-bromo-2-methoxypropane |
InChI |
InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
ULHBRIULGNSYDP-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CBr)OC |
Canonical SMILES |
CC(CBr)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-1-bromo-2-methoxypropane can be synthesized through several methods. One common approach involves the reaction of (2S)-2-methoxypropan-1-ol with hydrobromic acid. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of (2S)-1-bromo-2-methoxypropane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-bromo-2-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, (2S)-1-bromo-2-methoxypropane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include (2S)-2-methoxypropan-1-ol, (2S)-2-methoxypropane-1-nitrile, or (2S)-2-methoxypropane-1-amine.
Elimination Reactions: The major product is typically (2S)-2-methoxypropene.
Scientific Research Applications
(2S)-1-bromo-2-methoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use this compound to study enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: While not a drug itself, (2S)-1-bromo-2-methoxypropane is used in the synthesis of pharmaceutical compounds. Its chiral nature is particularly useful in the development of enantiomerically pure drugs.
Industry: This compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-bromo-2-methoxypropane in chemical reactions involves the interaction of its bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (2S)-1-bromo-2-methoxypropane, the following structurally related compounds are analyzed:
Structural Isomers and Stereoisomers
- (2R)-1-Bromo-2-methoxypropane : The enantiomer of (2S)-1-bromo-2-methoxypropane. While both share identical physical properties (e.g., boiling point, solubility), their stereochemistry leads to divergent reactivity in asymmetric synthesis. For instance, (2S)-configured substrates may exhibit higher enantioselectivity in nucleophilic substitutions when paired with chiral catalysts .
- 1-Bromo-3-methoxypropane : A positional isomer with the methoxy group at the third carbon. This compound lacks a stereogenic center and displays reduced steric hindrance, resulting in faster reaction kinetics in SN2 mechanisms compared to (2S)-1-bromo-2-methoxypropane. However, it is less favored for applications requiring chiral induction .
Brominated Ethers with Aromatic Moieties
- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Unlike the aliphatic (2S)-1-bromo-2-methoxypropane, this aromatic bromoether contains a ketone group and a methoxy-substituted benzene ring. It is employed as an intermediate in the synthesis of pharmaceuticals and fine chemicals under strictly controlled conditions . The aromatic system confers greater stability but limits its utility in aliphatic alkylation reactions.
Reactivity and Stability
The steric environment of (2S)-1-bromo-2-methoxypropane slows SN2 reactions compared to less hindered analogs like 1-bromo-3-methoxypropane. However, its chiral center enables enantioselective transformations, a feature absent in non-chiral bromoethers. In contrast, 2-bromo-4'-methoxyacetophenone undergoes electrophilic aromatic substitution rather than nucleophilic attack, reflecting the divergent reactivity of aliphatic vs. aromatic bromoethers .
Research Findings and Limitations
Recent studies highlight the role of (2S)-1-bromo-2-methoxypropane in synthesizing β-blocker precursors, where its configuration dictates the biological activity of final products. However, comparative data with stereoisomers remain scarce, emphasizing the need for systematic enantiomeric comparison studies.
Biological Activity
(2S)-1-bromo-2-methoxypropane, a compound with significant chemical properties, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C₃H₇BrO
- IUPAC Name : (2S)-1-bromopropan-2-ol
- CAS Number : 16088-60-1
- Molecular Weight : 138.991 g/mol
The compound features a bromine atom attached to the first carbon and a methoxy group on the second carbon of the propane chain. This configuration contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that (2S)-1-bromo-2-methoxypropane exhibits various biological activities, particularly in pharmacological contexts. It has been studied for its potential effects on neurotransmitter systems and cellular signaling pathways.
Pharmacological Effects
- Neurotransmitter Interaction : The compound has shown potential interactions with serotonin receptors, which are crucial for mood regulation and various neurological functions. Specific studies have focused on its agonistic properties at the 5-HT2C receptor, which is associated with antipsychotic effects .
- Toxicity and Safety Profile : Assessment of acute toxicity indicates an LD50 value that suggests moderate toxicity in animal models . The Ames test results classify it as potentially carcinogenic, emphasizing the need for careful handling in laboratory settings .
Table 1: Biological Activity Summary of (2S)-1-bromo-2-methoxypropane
Case Study 1: Neuropharmacological Research
A study explored the effects of (2S)-1-bromo-2-methoxypropane on serotonin receptor activity. The compound demonstrated selective agonistic behavior at the 5-HT2C receptor with an EC50 value of 24 nM, indicating significant potential for further development in therapeutic applications targeting mood disorders .
Case Study 2: Toxicity Assessment
In a comprehensive toxicity evaluation, (2S)-1-bromo-2-methoxypropane was subjected to various assays, including the Ames test and acute toxicity studies in rats. Results indicated that while it exhibits some beneficial pharmacological properties, it also poses risks associated with its toxicological profile, necessitating further investigation into its safety for human use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
